
Toyocamycin
Vue d'ensemble
Description
La Toyocamycin est un antibiotique nucléosidique isolé à partir de cultures de Streptomyces toyocaensis. C'est un analogue de l'adénosine et elle est reconnue pour sa capacité à bloquer la synthèse de l'ARN et la fonction des ribosomes. Ce composé est principalement utilisé comme outil biochimique en raison de ses propriétés antibiotiques et antimetabolites .
Applications De Recherche Scientifique
Anticancer Applications
Mechanism of Action
Toyocamycin has been identified as a potent inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression. The inhibition of CDK9 by this compound has been shown to selectively affect cancer cells, leading to reduced cell viability and proliferation.
- Selectivity : In studies, this compound exhibited an IC50 value of 79.5 nM against CDK9, while showing significantly less inhibition against other cyclin-dependent kinases (CDKs) such as CDK2 and CDK4 . This selectivity positions this compound as a promising candidate for targeted cancer therapies.
Case Studies
- Multiple Myeloma :
-
Colon Cancer :
- In vitro experiments with colon cancer cell lines revealed that this compound treatment resulted in altered gene expression profiles associated with transcription regulation. The compound induced GFP expression without global changes in DNA methylation or histone acetylation levels, indicating a specific mechanism of action .
Antifungal Applications
This compound has shown efficacy against pathogenic fungi, particularly Candida albicans, while being non-toxic to baker's yeast (Saccharomyces cerevisiae). This selective toxicity is attributed to the presence of concentrative nucleoside transporters (CNTs) in Candida albicans, which facilitate the uptake of this compound into the cells.
- Mechanism of Uptake : Research indicated that disruption of the CNT gene rendered Candida albicans resistant to this compound, confirming the role of CNTs in its antifungal activity .
- Potential Development : The insights gained from the uptake mechanism may lead to the development of new antifungal agents that are effective against pathogens while minimizing toxicity to human cells .
Enhancements in Production
Recent advancements have focused on improving the production yield of this compound through genetic modifications in Streptomyces strains. By employing triple mutations involving par, gen, and fus genes, researchers achieved a production increase up to 24-fold compared to wild-type strains .
Table 1: Summary of this compound's Anticancer Activities
Cancer Type | Mechanism | IC50 (nM) | Synergistic Agents |
---|---|---|---|
Multiple Myeloma | CDK9 Inhibition | 79.5 | Bortezomib |
Colon Cancer | Transcription Regulation | 79.5 | None reported |
Table 2: Antifungal Efficacy Against Pathogens
Pathogen | Efficacy | Toxicity to Humans |
---|---|---|
Candida albicans | Effective | Yes |
Saccharomyces cerevisiae | Ineffective | No |
Mécanisme D'action
Target of Action
Toyocamycin, an antibiotic antimetabolite isolated from Streptomyces toyocaensis cultures , has been found to have various target activities. It is a potent inhibitor of RNA self-cleavage in mammalian cells . It also inhibits phosphatidylinositol kinase, a cell proliferation regulator . Furthermore, it has been identified as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) .
Mode of Action
This compound is an analog of adenosine and blocks RNA synthesis and ribosome function . It enters the cells through Concentrative Nucleoside Transporters (CNT) in the cell membrane . It has been found to bind more tightly to an adenosine analog than to ATP . This compound binds in the ATP binding pocket of the protein . It has also been found to inhibit CDK9 .
Biochemical Pathways
This compound affects the biosynthetic pathways of all deazapurine-containing compounds . It is involved in the hydration of this compound to sangivamycin . The enzymatic mechanism of QueE/ToyC, a member of the radical S-adenosyl-l-methionine (SAM) protein, has been elucidated . This enzyme catalyzes a key SAM- and Mg 2+ -dependent radical-mediated ring contraction step .
Pharmacokinetics
It is known that this compound is an antibiotic antimetabolite .
Result of Action
This compound has been found to induce potent GFP reactivation and loss of clonogenicity in human colon cancer cells . It has also been found to be highly efficient against a broad range of plant pathogenic fungi .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of phosphodiesterases (PDEs) may degrade c-di-GMP to prevent excessive accumulation in vivo
Analyse Biochimique
Biochemical Properties
Toyocamycin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound biosynthesis in Streptomyces diastatochromogenes 1628 is regulated by ToyA, a large ATP-binding regulator of the LuxR family . The disruption of ToyA results in almost complete loss of this compound production .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking RNA synthesis and ribosome function . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is an analog of adenosine and can block RNA synthesis and ribosome function . This can lead to changes in gene expression and can inhibit or activate enzymes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, over-expression of ToyA in Streptomyces diastatochromogenes 1628 led to a 2-fold increase in this compound production .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La Toyocamycin est généralement produite par des procédés de fermentation impliquant Streptomyces diastatochromogenes. La production peut être améliorée en introduisant des mutations de résistance cumulative aux médicaments dans les souches bactériennes. Par exemple, une souche triple mutante, SD3145, a montré une augmentation significative de la production de this compound .
Méthodes de production industrielle : La production industrielle de this compound implique l'optimisation des conditions de fermentation. L'ajout de petites quantités de chlorure de scandium (ScCl₃·6H₂O) au milieu de fermentation s'est avéré augmenter considérablement le rendement en this compound .
Analyse Des Réactions Chimiques
Types de réactions : La Toyocamycin subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier le groupe cyano de la this compound.
Substitution : Les réactions de substitution peuvent se produire au niveau des groupes amino ou cyano.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Les conditions varient en fonction de la substitution souhaitée, mais impliquent souvent des réactifs nucléophiles.
Produits principaux : Les principaux produits formés à partir de ces réactions incluent divers dérivés de la this compound qui ont des groupes fonctionnels modifiés, ce qui améliore ou modifie son activité biologique .
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisée comme outil pour étudier les analogues nucléosidiques et leurs interactions.
Biologie : Investigate l'inhibition de la synthèse de l'ARN et la fonction des ribosomes.
Médecine : Explore son potentiel en tant qu'agent antinéoplasique en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses.
Industrie : Agit comme un fongicide pour contrôler les maladies des plantes
5. Mécanisme d'action
La this compound exerce ses effets en bloquant la synthèse de l'ARN et la fonction des ribosomes. C'est un analogue de l'adénosine et elle entre en compétition avec les nucléosides naturels, inhibant ainsi la synthèse de l'ARN. Cette inhibition conduit à la perturbation de la synthèse des protéines et induit l'apoptose dans les cellules .
Comparaison Avec Des Composés Similaires
La Toyocamycin est comparée à d'autres antibiotiques nucléosidiques tels que :
Tubercidine : Structure similaire mais moins puissante.
Sangivamycin : Plus active in vitro que la tubercidine, mais moins que la this compound.
Formycine : Un nucléoside inhabituel avec une liaison C-C, différant considérablement en structure et en activité.
Unicité : Le groupe cyano unique de la this compound en position 5 de la partie pyrrolopyrimidine la distingue des autres antibiotiques nucléosidiques, contribuant à sa puissance plus élevée et à ses activités biologiques spécifiques .
Activité Biologique
Toyocamycin is a naturally occurring nucleoside antibiotic produced by the bacterium Streptomyces toyocaensis. It has garnered attention for its diverse biological activities, particularly in the fields of cancer research and cellular biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Inhibition of RNA Synthesis :
-
Inhibition of XBP1 mRNA Splicing :
- A significant finding is that this compound inhibits endoplasmic reticulum (ER) stress-induced splicing of XBP1 mRNA. This action is mediated through the inhibition of IRE1α, a key regulator in the unfolded protein response (UPR). The IC50 values for inhibiting XBP1 mRNA splicing in response to various stressors are notably low (0.08 µM for thapsigargin-induced splicing) .
-
Selective CDK9 Inhibition :
- Recent studies have identified this compound as a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcription regulation. The IC50 for CDK9 inhibition is approximately 79.5 nM, making it significantly more effective than against other CDKs such as CDK7 and CDK2 .
- Inhibition of rRNA Processing :
Therapeutic Potential
Given its diverse mechanisms of action, this compound has potential therapeutic applications, particularly in oncology:
-
Cancer Treatment :
- This compound has demonstrated strong cytotoxic effects against multiple myeloma (MM) cells, including those resistant to bortezomib. In xenograft models, treatment with this compound resulted in significant tumor growth inhibition . The compound's ability to synergize with other chemotherapeutics further enhances its potential as a cancer treatment.
- Preclinical Studies :
Case Studies
Several case studies highlight the efficacy and mechanism of action of this compound:
- Multiple Myeloma :
- Colon Cancer :
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity | Mechanism/Target | IC50 Value | Cell Type/Model |
---|---|---|---|
RNA Synthesis Inhibition | RNA Polymerase | ~12 µM | HeLa Cells |
XBP1 mRNA Splicing Inhibition | IRE1α | 0.08 µM | HeLa Cells |
CDK9 Inhibition | CDK9/CycT1 | 79.5 nM | Various Cancer Cells |
rRNA Processing Inhibition | 28S & 18S rRNA | Not specified | Mammalian Cells |
Propriétés
IUPAC Name |
4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c13-1-5-2-17(11-7(5)10(14)15-4-16-11)12-9(20)8(19)6(3-18)21-12/h2,4,6,8-9,12,18-20H,3H2,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKJUSAYZUAMGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871786 | |
Record name | 4-Amino-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606-58-6 | |
Record name | Vengicide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vengicide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.